2-(Phenylsulfonyl)ethanamine hydrochloride
Overview
Description
2-(Phenylsulfonyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2S. It is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of a phenylsulfonyl group attached to an ethanamine backbone, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride typically involves the reaction of phenylsulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfonyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(Phenylsulfonyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials for advanced technologies.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The ethanamine moiety can act as a ligand, binding to various biological targets and influencing cellular processes.
Comparison with Similar Compounds
Phenethylamine: Shares a similar ethanamine backbone but lacks the phenylsulfonyl group.
Phenylsulfonylmethane: Contains the phenylsulfonyl group but differs in the backbone structure.
Uniqueness: 2-(Phenylsulfonyl)ethanamine hydrochloride is unique due to the combination of the phenylsulfonyl group and the ethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNBRHAUKLROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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